(Diethylcarbamoyl)methanesulfonyl chloride
Description
Fundamental Molecular Composition
The molecular formula of (diethylcarbamoyl)methanesulfonyl chloride is established as C₆H₁₂ClNO₃S, representing a molecular composition that incorporates carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The molecular weight is precisely determined to be 213.68 grams per mole, which corresponds to the sum of atomic masses for the constituent elements. This molecular formula indicates the presence of six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom within the molecular structure.
The empirical analysis of the molecular composition reveals several important structural features. The carbon-to-hydrogen ratio suggests the presence of aliphatic chains, specifically ethyl groups attached to the nitrogen center. The presence of three oxygen atoms indicates multiple oxygen-containing functional groups, while the single chlorine and sulfur atoms point to the characteristic sulfonyl chloride moiety. The nitrogen atom is incorporated within the carbamoyl portion of the molecule, creating a distinctive bifunctional structure.
International Union of Pure and Applied Chemistry Nomenclature Analysis
The International Union of Pure and Applied Chemistry name for this compound is (diethylcarbamoyl)methanesulfonyl chloride, which systematically describes the molecular architecture. This nomenclature follows standard organic chemistry naming conventions, where the longest carbon chain or principal functional group serves as the parent structure. In this case, the methanesulfonyl chloride portion represents the core structural unit, with the diethylcarbamoyl group functioning as a substituent.
The name can be deconstructed into several components that reveal specific structural information. The "diethylcarbamoyl" prefix indicates the presence of a carbamoyl group (carbonyl attached to nitrogen) where the nitrogen atom is substituted with two ethyl groups. The "methanesulfonyl chloride" portion describes a sulfonyl chloride functional group attached to a methylene carbon bridge. This systematic naming approach provides clear information about the spatial arrangement and connectivity of functional groups within the molecule.
Properties
IUPAC Name |
2-(diethylamino)-2-oxoethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-3-8(4-2)6(9)5-12(7,10)11/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUGFUMLZJGERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of (Diethylcarbamoyl)methanesulfonyl chloride typically involves two key steps:
- Formation of methanesulfonyl chloride intermediate
- Introduction of the diethylcarbamoyl group via nucleophilic substitution or amidation
This approach ensures the sulfonyl chloride moiety is preserved while installing the diethylcarbamoyl substituent.
Preparation of Methanesulfonyl Chloride Intermediate
Methanesulfonyl chloride, a crucial precursor, is commonly prepared by chlorination of methanesulfonic acid using thionyl chloride (SOCl₂). This method is well-established and provides high yields of methanesulfonyl chloride suitable for further functionalization.
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | Methanesulfonic acid (1.5 mol) | Heated to ~95 °C |
| 2 | Thionyl chloride (2.0 mol) | Added gradually over 4 hours at 95 °C |
| 3 | Post-addition heating | Continued for 3.5 hours at 95 °C |
| 4 | Distillation | Reduced pressure distillation at 67-73 °C (20 mm Hg) to isolate methanesulfonyl chloride |
Yield: Approximately 71% of theoretical amount.
This method avoids flame exposure to prevent decomposition and charring, ensuring product purity.
Introduction of Diethylcarbamoyl Group
The diethylcarbamoyl group can be introduced by reacting methanesulfonyl chloride with diethylcarbamoyl-containing nucleophiles or amines under controlled conditions.
- The reaction is typically conducted in an aprotic, anhydrous solvent such as dichloromethane or chloroform to stabilize reactive intermediates.
- Temperature control between 0–40 °C is critical to avoid side reactions and degradation.
- Use of acid or base catalysts may be employed depending on the specific substitution mechanism.
- Reaction times vary from 1 to 10 hours, with 5 hours at 25 °C being common for optimal yields.
Representative Synthetic Route (Literature-Inspired)
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Methanesulfonyl chloride + diethylcarbamate or diethylamine derivative | Aprotic solvent (e.g., dichloromethane) | Reaction at 0-25 °C for 5 hours |
| 2 | Work-up | Extraction with aqueous ammonium chloride, washing with brine, drying over Na₂SO₄ | Purification by filtration and concentration |
| 3 | Isolation | Reduced pressure distillation or crystallization | Product obtained as pure (Diethylcarbamoyl)methanesulfonyl chloride |
Reaction Parameters and Optimization
Alternative Methods and Catalysts
- Use of acid catalysts like hydrochloric acid or p-toluenesulfonic acid can facilitate deprotection or substitution steps when protecting groups are involved.
- Amine catalysts such as piperidine or pyrrolidine (5 equivalents) may be used to promote nucleophilic substitution on sulfonyl chlorides.
- Organoboron compounds and trifluoroborates have been explored in related sulfonylation reactions, but are less common for this specific compound.
Summary Table of Preparation Steps
Research Findings and Notes
- The preparation method requires careful temperature control to prevent decomposition of the sulfonyl chloride functional group.
- Aprotic, anhydrous solvents are preferred to maintain reactivity and prevent hydrolysis.
- The reaction time and reagent equivalents must be optimized for maximum yield and purity.
- The use of protective groups and subsequent deprotection steps may be integrated into the synthesis if the molecule is part of a larger synthetic scheme.
- No direct, widely published procedures specifically for (Diethylcarbamoyl)methanesulfonyl chloride were found in the surveyed literature, but the above methods are consistent with sulfonyl chloride and carbamoyl chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Diethylcarbamoyl)methanesulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alcohols, amines, and thiols can react with (Diethylcarbamoyl)methanesulfonyl chloride under various conditions.
Major Products Formed
Oxidation: : The oxidation of (Diethylcarbamoyl)methanesulfonyl chloride can lead to the formation of carboxylic acids or sulfonic acids.
Reduction: : Reduction reactions can produce amines or alcohols as the major products.
Substitution: : Substitution reactions can result in the formation of esters, amides, or thioesters.
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Active Pharmaceutical Ingredients (APIs)
(Diethylcarbamoyl)methanesulfonyl chloride is utilized as an important building block in the synthesis of various APIs. Its ability to introduce a sulfonyl group into organic molecules enhances the pharmacological properties of the resulting compounds. For instance, it has been employed in the synthesis of benzotetramisole and other biologically active molecules, facilitating modifications that improve efficacy and selectivity against specific biological targets .
b. Mechanism of Action
The compound interacts with specific enzymes or receptors, altering their activity and affecting biochemical pathways. This interaction can lead to enhanced therapeutic effects or reduced side effects in drug formulations .
Chemical Synthesis
a. Reaction with Alcohols and Amines
In synthetic organic chemistry, (Diethylcarbamoyl)methanesulfonyl chloride acts as a reagent for converting alcohols and amines into their corresponding sulfonamides or mesylates. This transformation is crucial for generating intermediates that can be further modified into complex structures .
b. Catalysis in Organic Reactions
The compound has been studied for its role as a catalyst in various organic reactions, including nucleophilic substitutions and coupling reactions. Its ability to stabilize transition states can lead to higher yields and selectivity in synthetic processes .
Industrial Applications
a. Production of Specialty Chemicals
(Diethylcarbamoyl)methanesulfonyl chloride is used in the manufacturing of specialty chemicals that require precise functionalization of organic substrates. Its application extends to the development of surfactants, dyes, and agrochemicals, where specific chemical properties are desired .
b. Environmental Applications
The compound has been explored for its potential use in environmental remediation processes, particularly in the degradation of pollutants through chemical reactions that involve sulfonyl chlorides .
Analytical Chemistry
a. Analytical Methods Development
Recent advancements have seen (Diethylcarbamoyl)methanesulfonyl chloride being incorporated into analytical methods for detecting impurities in pharmaceutical products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been developed to quantify trace levels of related compounds, ensuring quality control in drug manufacturing .
Mechanism of Action
The mechanism by which (Diethylcarbamoyl)methanesulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved will vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of (diethylcarbamoyl)methanesulfonyl chloride with other sulfonyl chlorides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity Class | Key Applications |
|---|---|---|---|---|
| (Diethylcarbamoyl)methanesulfonyl chloride | C₆H₁₂ClNO₃S | 213.68 | Moderate reactivity | Diastereoselective adduct formation |
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.56 | High reactivity | Mesylation, sulfene generation |
| Difluoromethanesulfonyl chloride | CHF₂SO₂Cl | 150.52 | High reactivity | Fluorinated sulfonate synthesis |
| [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride | C₈H₆ClF₃O₂S | 258.65 | Moderate reactivity | Aryl-sulfonamide drug intermediates |
Stability and Handling
- (Diethylcarbamoyl)methanesulfonyl chloride: Less reactive toward hydrolysis compared to methanesulfonyl chloride but requires anhydrous conditions for storage.
- Methanesulfonyl chloride : Classified as "highly reactive" and must be treated with 2.5 M NaOH for safe disposal. Releases toxic gases (e.g., SO₂) upon decomposition .
- Dimethylcarbamoyl chloride: A structurally related carbamoyl chloride with confirmed carcinogenicity in animal studies. While direct data on the diethyl analog is lacking, similar precautions are advised .
Biological Activity
(Diethylcarbamoyl)methanesulfonyl chloride, commonly referred to as diethylcarbamoyl chloride or mesyl chloride, is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological data, and relevant case studies.
- Chemical Formula : CHClNOS
- Molecular Weight : 210.72 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in polar organic solvents; reactive with water and alcohols.
(Diethylcarbamoyl)methanesulfonyl chloride exhibits its biological activity primarily through its ability to act as an electrophile. It participates in nucleophilic substitution reactions, forming various derivatives that can interact with biological macromolecules such as proteins and nucleic acids.
1. Genotoxicity
Research indicates that compounds related to (diethylcarbamoyl)methanesulfonyl chloride can induce DNA damage and mutations. For instance, dimethylcarbamoyl chloride, a structural analogue, has been shown to cause chromosomal aberrations and DNA strand breaks in vitro. Studies involving bacterial and mammalian cell lines demonstrated significant genotoxic effects, suggesting that (diethylcarbamoyl)methanesulfonyl chloride may share similar properties .
Toxicological Data
The toxicity profile of (diethylcarbamoyl)methanesulfonyl chloride is characterized by:
- Acute Toxicity : Exhibits high toxicity upon inhalation and dermal exposure.
- LD50 Values :
Case Study 1: Genotoxic Effects
In a study examining the genotoxic effects of dimethylcarbamoyl chloride on Drosophila melanogaster, researchers observed increased rates of mutation and chromosomal aberrations, reinforcing the concern for similar effects in other organisms exposed to (diethylcarbamoyl)methanesulfonyl chloride .
Case Study 2: Carcinogenic Studies
A long-term study involving subcutaneous administration of dimethylcarbamoyl chloride to ICR/Ha Swiss mice demonstrated a clear correlation between exposure and the development of injection-site tumors. This study highlights the need for further investigation into the carcinogenic potential of (diethylcarbamoyl)methanesulfonyl chloride .
Research Findings Summary
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
